molecular formula C21H30O2 B1214379 Cannabicyclol CAS No. 21366-63-2

Cannabicyclol

Cat. No.: B1214379
CAS No.: 21366-63-2
M. Wt: 314.5 g/mol
InChI Key: IGHTZQUIFGUJTG-QSMXQIJUSA-N
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Description

Cannabicyclol is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is formed through the oxidation of cannabichromene, influenced by factors such as heat and ultraviolet light . Unlike more well-known cannabinoids like tetrahydrocannabinol and cannabidiol, this compound has not been extensively studied, but it is gaining attention for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabicyclol can be synthesized from cannabichromene through a photochemical reaction. This process involves the exposure of cannabichromene to ultraviolet light, which induces a 2+2 photocyclization reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its relatively recent emergence as a compound of interest. the synthesis process would likely involve large-scale photochemical reactors to ensure efficient conversion of cannabichromene to this compound.

Chemical Reactions Analysis

Types of Reactions: Cannabicyclol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidation of this compound can lead to the formation of cannabicyclolic acid.

    Reduction: Reduction reactions typically yield hydrogenated derivatives of this compound.

    Substitution: Halogenation reactions produce halogenated derivatives of this compound.

Comparison with Similar Compounds

    Cannabichromene: The precursor to cannabicyclol, known for its anti-inflammatory and analgesic properties.

    Cannabidiol: A well-known non-psychoactive cannabinoid with a wide range of therapeutic applications.

    Tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its psychoactive effects.

Uniqueness: this compound is unique due to its formation through photochemical reactions and its non-psychoactive nature. Unlike tetrahydrocannabinol, it does not produce psychoactive effects, making it a safer alternative for therapeutic applications. Additionally, its potential anti-inflammatory and analgesic properties make it a promising candidate for further research and development .

Properties

CAS No.

21366-63-2

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1

InChI Key

IGHTZQUIFGUJTG-QSMXQIJUSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O

SMILES

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O

Synonyms

cannabicyclol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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